molecular formula C11H14ClN B13615021 (1-(2-Chlorobenzyl)cyclopropyl)methanamine

(1-(2-Chlorobenzyl)cyclopropyl)methanamine

Cat. No.: B13615021
M. Wt: 195.69 g/mol
InChI Key: SYUQJCZYLYAJSB-UHFFFAOYSA-N
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Description

(1-(2-Chlorobenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14ClN It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(2-Chlorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • (1-(2-Bromobenzyl)cyclopropyl)methanamine
  • (1-(2-Fluorobenzyl)cyclopropyl)methanamine
  • (1-(2-Methylbenzyl)cyclopropyl)methanamine

Uniqueness: (1-(2-Chlorobenzyl)cyclopropyl)methanamine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H14ClN/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4H,5-8,13H2

InChI Key

SYUQJCZYLYAJSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2Cl)CN

Origin of Product

United States

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